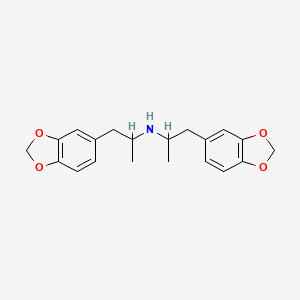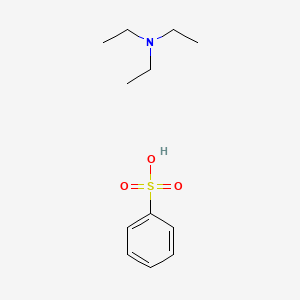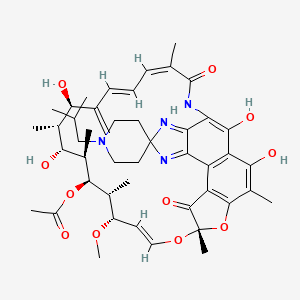
21,31-Didehydrorifabutin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21,31-Didehydrorifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is known for its complex molecular structure, with a molecular formula of C46H60N4O11 and a molecular weight of approximately 844.99 . It is often referred to as Rifabutin EP Impurity C .
準備方法
The synthesis of 21,31-Didehydrorifabutin involves several steps, typically starting from rifamycin SV. The process includes:
Oxidation: Rifamycin SV is oxidized to form rifamycin S.
Reduction: Rifamycin S is then reduced to rifamycin S quinone.
Cyclization: The quinone undergoes cyclization to form rifabutin.
Dehydration: Finally, rifabutin is dehydrated to produce this compound.
Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
21,31-Didehydrorifabutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rifabutin.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed include various quinone and hydroquinone derivatives.
科学的研究の応用
21,31-Didehydrorifabutin has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of rifabutin and its impurities.
Biology: It helps in studying the metabolic pathways of rifabutin in biological systems.
Medicine: Research on this compound aids in understanding the pharmacokinetics and pharmacodynamics of rifabutin.
Industry: It is used in quality control processes to ensure the purity of rifabutin in pharmaceutical formulations
作用機序
The mechanism of action of 21,31-Didehydrorifabutin is similar to that of rifabutin. It inhibits DNA-dependent RNA polymerase in susceptible bacteria, leading to the suppression of RNA synthesis and cell death . This action is specific to bacterial RNA polymerase and does not affect mammalian cells .
類似化合物との比較
21,31-Didehydrorifabutin is unique compared to other rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifabutin: The parent compound, used widely as an antibiotic.
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life and used in the treatment of tuberculosis.
These compounds share a common core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological profiles.
特性
CAS番号 |
2241829-23-0 |
|---|---|
分子式 |
C46H60N4O11 |
分子量 |
845.0 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16S,17R,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,22-hexamethyl-18-methylidene-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,37-38,41,52-55H,3,16-19,21H2,1-2,4-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t25-,26-,27-,30+,37+,38-,41-,45+/m1/s1 |
InChIキー |
ZSCGLWDRPXJXJF-BJGNELAZSA-N |
異性体SMILES |
C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C\C=C\C(=C)[C@@H]([C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)O)/C)O)C)C)OC |
正規SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C)C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


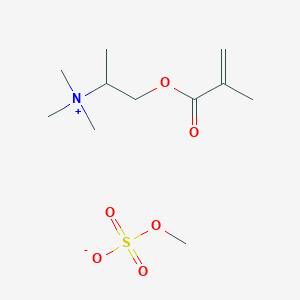

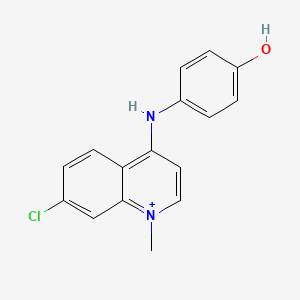
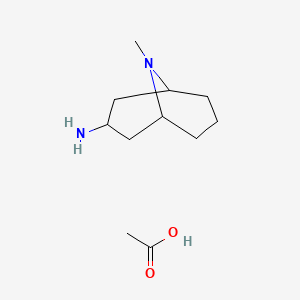
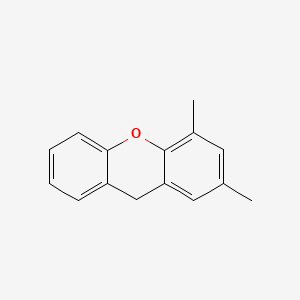
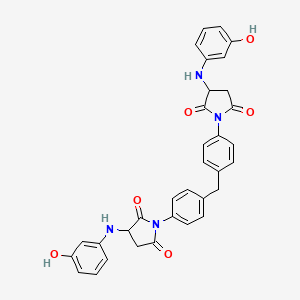
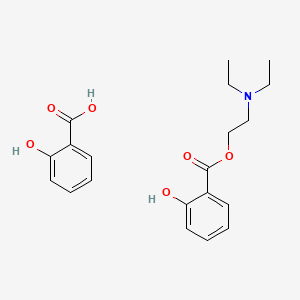
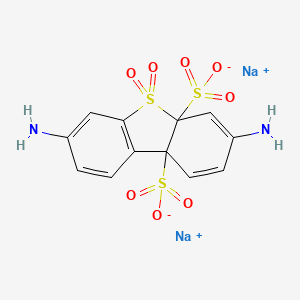
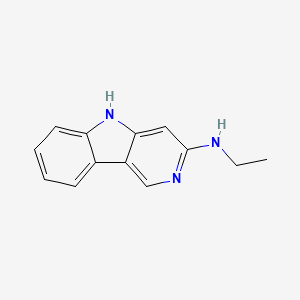

![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
